molecular formula C11H14N2O3S B8473086 4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl acetate CAS No. 62369-80-6

4-(Carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophen-7-yl acetate

Cat. No. B8473086
M. Wt: 254.31 g/mol
InChI Key: XOOMDGQCCIBCAZ-UHFFFAOYSA-N
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Patent
US03998959

Procedure details

Two g (9.43 mm) of 4,5,6,7-tetrahydro-7-hydroxybenzo[b]thien-4-ylurea is stirred for 2 days at room temperature with acetic anhydride (5 ml) and pyridine (10 ml). The excess reagents are removed in vacuo, the resulting gum dissolved in methylene chloride (50 ml), the solution washed with water (50 ml), the water wash counter extracted with methylene chloride (25 ml), the combined methylene chloride layers dried with sodium sulfate and evaporated. The resulting gum is treated with ethyl acetate (≈5 ml) to afford a first crop (1.15 g, 48% Y) of the title compound, m.p. 168° C-170° C, dec. and a second crop (0.58 g, 24% Y) m.p. 166° C-172° C, dec. The analytical sample crystallized from ethyl acetate has m.p. 165° C-168° C dec. The isomeric compound prepared in the same manner melts at 182° C-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11][C:12]([NH2:14])=[O:13])[CH2:4][CH2:3]1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>N1C=CC=CC=1>[C:15]([O:1][CH:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11][C:12]([NH2:14])=[O:13])[CH2:4][CH2:3]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(C2=C1SC=C2)NC(=O)N
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagents are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting gum dissolved in methylene chloride (50 ml)
WASH
Type
WASH
Details
the solution washed with water (50 ml)
WASH
Type
WASH
Details
the water wash counter
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined methylene chloride layers dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The resulting gum is treated with ethyl acetate (≈5 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1CCC(C2=C1SC=C2)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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